molecular formula C14H9ClF3NO B5767526 2-chloro-4,5-difluoro-N-(2-fluorobenzyl)benzamide

2-chloro-4,5-difluoro-N-(2-fluorobenzyl)benzamide

Cat. No.: B5767526
M. Wt: 299.67 g/mol
InChI Key: JDJRAZRDJKRELO-UHFFFAOYSA-N
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Description

2-chloro-4,5-difluoro-N-(2-fluorobenzyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of chlorine and fluorine atoms attached to a benzamide core, which imparts unique chemical properties. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4,5-difluoro-N-(2-fluorobenzyl)benzamide typically involves the condensation reaction between 2-fluorobenzylamine and 2-chloro-4,5-difluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4,5-difluoro-N-(2-fluorobenzyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzamide ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the benzamide group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, ethanol), and bases (e.g., triethylamine).

    Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

    Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).

Major Products Formed

    Substitution Reactions: Substituted benzamides with different functional groups.

    Oxidation Reactions: Carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Amines or other reduced derivatives.

Scientific Research Applications

2-chloro-4,5-difluoro-N-(2-fluorobenzyl)benzamide has several applications in scientific research, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases. Its unique chemical structure allows it to interact with specific molecular targets, making it a promising candidate for drug development.

    Biological Research: Researchers use this compound to study its effects on various biological pathways and cellular processes. It can serve as a tool to investigate the mechanisms of action of related compounds and to identify potential therapeutic targets.

    Industrial Applications: The compound’s chemical properties make it useful in the development of new materials and chemical processes. It can be used as a building block for the synthesis of more complex molecules with desired properties.

Mechanism of Action

The mechanism of action of 2-chloro-4,5-difluoro-N-(2-fluorobenzyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, in the body. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby reducing tumor growth. The exact molecular pathways involved in its mechanism of action are still under investigation, and further research is needed to fully elucidate its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-chloro-2-fluorophenyl)benzamide
  • 2-bromo-N-(2,4-dichlorophenyl)benzamide
  • N-(2,4-difluorophenyl)-2-fluorobenzamide

Uniqueness

2-chloro-4,5-difluoro-N-(2-fluorobenzyl)benzamide is unique due to the specific arrangement of chlorine and fluorine atoms on the benzamide ring. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds. Additionally, the presence of multiple fluorine atoms enhances its potential as a therapeutic agent, as fluorine is known to improve the pharmacokinetic properties of drugs.

Properties

IUPAC Name

2-chloro-4,5-difluoro-N-[(2-fluorophenyl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO/c15-10-6-13(18)12(17)5-9(10)14(20)19-7-8-3-1-2-4-11(8)16/h1-6H,7H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJRAZRDJKRELO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC(=C(C=C2Cl)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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